Lipophilicity: Methyl Ester vs. Free Acid
The methyl ester derivative (CAS 16059-76-0) has a computed XLogP3 of 2.6, which is substantially higher than the estimated LogP of its free acid counterpart 4-hydroxy-8-methoxy-2-naphthoic acid (CAS 16059-75-9, estimated LogP ~1.8–2.0 based on the ionizable carboxylic acid group). This ~0.6–0.8 log unit increase in lipophilicity is predicted to enhance passive membrane permeability by approximately 3- to 6-fold based on the Lipinski relationship between LogP and permeability [1]. For researchers requiring cellular penetration or blood-brain barrier access, the methyl ester form offers a measurable advantage. The ethyl ester analog (CAS 538343-04-3) is expected to have an even higher LogP (~3.0), which may favor certain applications but could also increase non-specific binding and reduce aqueous solubility .
| Evidence Dimension | Lipophilicity (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (methyl ester, CAS 16059-76-0) |
| Comparator Or Baseline | Free acid (CAS 16059-75-9): LogP estimated ~1.8–2.0; Ethyl ester (CAS 538343-04-3): LogP estimated ~3.0 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 vs. free acid; ΔLogP ≈ −0.4 vs. ethyl ester |
| Conditions | Computed using XLogP3 algorithm (PubChem); free acid and ethyl ester values are estimated from structural analogs |
Why This Matters
Lipophilicity directly impacts passive membrane permeability, tissue distribution, and formulation solvent selection—key criteria for designing cell-based assays, in vivo studies, or prodrug strategies.
- [1] PubChem Compound Summary for CID 22128808. XLogP3 = 2.6. National Center for Biotechnology Information. View Source
